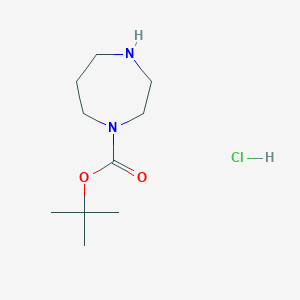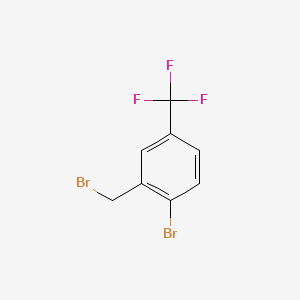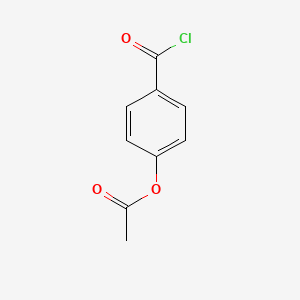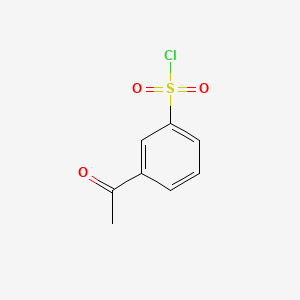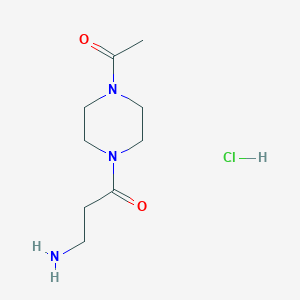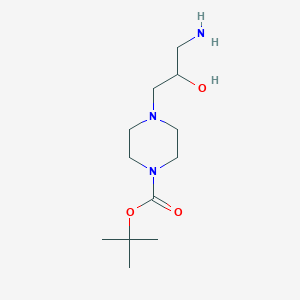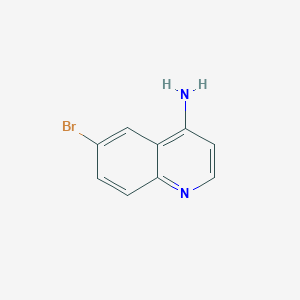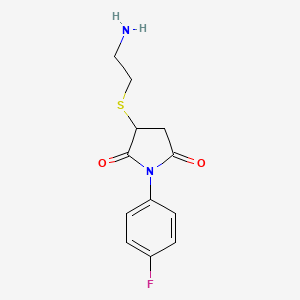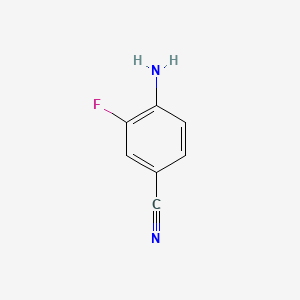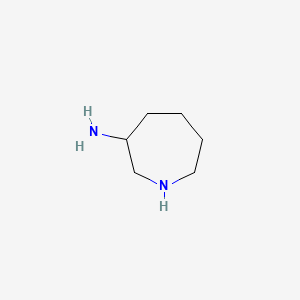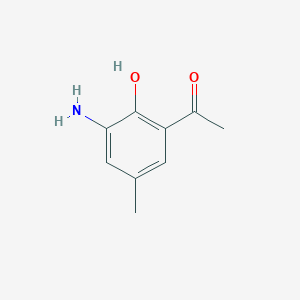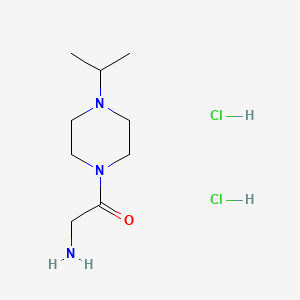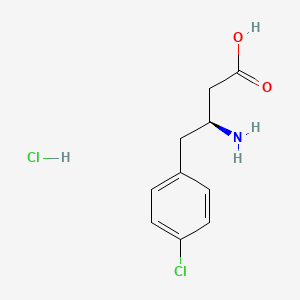
(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride is a chiral compound with significant pharmacological properties. It is known for its role as a gamma-aminobutyric acid (GABA) receptor agonist, which makes it valuable in the treatment of various neurological disorders. The compound is characterized by the presence of an amino group, a chlorophenyl group, and a butanoic acid moiety, all contributing to its unique chemical and biological properties.
作用机制
Target of Action
It’s structurally similar to baclofen , which primarily targets GABA-B receptors in the central nervous system .
Mode of Action
If we consider its structural similarity to baclofen, it may act as an agonist at the gaba-b receptors, inhibiting the release of excitatory neurotransmitters and reducing neuronal excitability .
Biochemical Pathways
Based on its potential similarity to baclofen, it might be involved in the gabaergic signaling pathway, which plays a crucial role in inhibitory neurotransmission .
Pharmacokinetics
Baclofen is well-absorbed, with about 85% excreted unchanged in urine and feces, and the remaining 15% metabolized by deamination . The elimination half-life of Baclofen is about 1.5 to 4 hours .
Result of Action
Based on its potential similarity to baclofen, it might reduce neuronal excitability and inhibit the release of excitatory neurotransmitters .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-chlorophenylacetic acid.
Formation of Intermediate: The 4-chlorophenylacetic acid is then subjected to a series of reactions, including nitration, reduction, and protection of functional groups, to form an intermediate compound.
Chiral Resolution: The intermediate is resolved into its enantiomers using chiral chromatography or enzymatic methods to obtain the (S)-enantiomer.
Final Conversion: The (S)-enantiomer is then converted to this compound through a series of reactions, including amination and acidification.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Large quantities of starting materials are reacted in controlled environments to produce the intermediate compounds.
Chiral Resolution: Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for the efficient separation of enantiomers.
Purification: The final product is purified using crystallization and recrystallization methods to achieve the desired purity levels.
化学反应分析
Types of Reactions: (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or alkyl halides.
Major Products:
Oxidation Products: Oximes, nitriles.
Reduction Products: Phenyl derivatives.
Substitution Products: Hydroxyl or alkyl-substituted derivatives.
科学研究应用
(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in modulating GABA receptors and its effects on neurotransmission.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as epilepsy, anxiety, and muscle spasticity.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
相似化合物的比较
Baclofen: ®-4-amino-3-(4-chlorophenyl)butanoic acid, another GABA-B receptor agonist used to treat muscle spasticity.
Gabapentin: 1-(aminomethyl)cyclohexaneacetic acid, used to treat neuropathic pain and epilepsy.
Pregabalin: (S)-3-(aminomethyl)-5-methylhexanoic acid, used for neuropathic pain and as an anticonvulsant.
Uniqueness: (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride is unique due to its specific chiral configuration and its potent activity at GABA-B receptors. Unlike baclofen, which is a racemic mixture, the (S)-enantiomer provides a more targeted therapeutic effect with potentially fewer side effects.
属性
IUPAC Name |
(3S)-3-amino-4-(4-chlorophenyl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVXCDYJZZWKMH-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CC(=O)O)N)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331763-58-7 |
Source


|
| Record name | Benzenebutanoic acid, β-amino-4-chloro-, hydrochloride (1:1), (βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331763-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
